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molecular formula C8H7N3O2S B8592011 5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazole-3-carboxylic acid

5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazole-3-carboxylic acid

Cat. No. B8592011
M. Wt: 209.23 g/mol
InChI Key: VIWRSRSMVVJOSV-UHFFFAOYSA-N
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Patent
US08975254B2

Procedure details

A solution of methyl 3-(2-methylthiazol-4-yl)-1H-pyrazole-5-carboxylate (0.586 mmol) in 5 ml of THF and 1 ml of MeOH was treated with 2 ml of 1 M NaOH-solution at RT over three nights. Solvent was evaporated and the residue was taken up in water and washed with DCM. 1 M HCl was added to the water phase until pH was 5. The water phase was washed twice with DCM and neutralized by 1 M sodiumbicarbonate solution. The water phase was evaporated from toluene and the evaporation residual suspended to EtOH. Thus obtained solid was filtered to give 151 mg (123%) of the title compound. 1H-NMR (400 MHz; d6-DMSO): δ 2.69 (s, 3H), 6.68 (s, 1H), 7.60 (s, 1H), 12.89 (bs, 1H).
Name
methyl 3-(2-methylthiazol-4-yl)-1H-pyrazole-5-carboxylate
Quantity
0.586 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
123%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][CH:4]=[C:5]([C:7]2[CH:11]=[C:10]([C:12]([O:14]C)=[O:13])[NH:9][N:8]=2)[N:6]=1.[OH-].[Na+]>C1COCC1.CO>[CH3:1][C:2]1[S:3][CH:4]=[C:5]([C:7]2[CH:11]=[C:10]([C:12]([OH:14])=[O:13])[NH:9][N:8]=2)[N:6]=1 |f:1.2|

Inputs

Step One
Name
methyl 3-(2-methylthiazol-4-yl)-1H-pyrazole-5-carboxylate
Quantity
0.586 mmol
Type
reactant
Smiles
CC=1SC=C(N1)C1=NNC(=C1)C(=O)OC
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
WASH
Type
WASH
Details
washed with DCM
ADDITION
Type
ADDITION
Details
1 M HCl was added to the water phase until pH was 5
WASH
Type
WASH
Details
The water phase was washed twice with DCM
CUSTOM
Type
CUSTOM
Details
The water phase was evaporated from toluene
FILTRATION
Type
FILTRATION
Details
Thus obtained solid was filtered

Outcomes

Product
Name
Type
product
Smiles
CC=1SC=C(N1)C1=NNC(=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 151 mg
YIELD: PERCENTYIELD 123%
YIELD: CALCULATEDPERCENTYIELD 123.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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